Hydrogen 1-(3-sulphonatopropyl)-2-((1-(3-sulphonatopropyl)-1H-quinolin-2-ylidene)methyl)quinolinium, potassium salt
Description
Hydrogen 1-(3-sulphonatopropyl)-2-((1-(3-sulphonatopropyl)-1H-quinolin-2-ylidene)methyl)quinolinium, potassium salt is a bis-quinolinium derivative featuring two 3-sulphonatopropyl substituents and a conjugated methine bridge linking the quinolinium rings. The potassium counterion balances the negative charges of the sulphonate groups.
Properties
CAS No. |
94166-46-8 |
|---|---|
Molecular Formula |
C25H25KN2O6S2 |
Molecular Weight |
552.7 g/mol |
IUPAC Name |
potassium;3-[(2Z)-2-[[1-(3-sulfonatopropyl)quinolin-1-ium-2-yl]methylidene]quinolin-1-yl]propane-1-sulfonate |
InChI |
InChI=1S/C25H26N2O6S2.K/c28-34(29,30)17-5-15-26-22(13-11-20-7-1-3-9-24(20)26)19-23-14-12-21-8-2-4-10-25(21)27(23)16-6-18-35(31,32)33;/h1-4,7-14,19H,5-6,15-18H2,(H-,28,29,30,31,32,33);/q;+1/p-1 |
InChI Key |
RCIVRERZMVXAKE-UHFFFAOYSA-M |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C/C(=C/C3=[N+](C4=CC=CC=C4C=C3)CCCS(=O)(=O)[O-])/N2CCCS(=O)(=O)[O-].[K+] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=CC3=[N+](C4=CC=CC=C4C=C3)CCCS(=O)(=O)[O-])N2CCCS(=O)(=O)[O-].[K+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrogen 1-(3-sulphonatopropyl)-2-((1-(3-sulphonatopropyl)-1H-quinolin-2-ylidene)methyl)quinolinium, potassium salt typically involves the following steps:
Formation of the Quinolinium Core: The quinolinium core is synthesized through a series of condensation reactions involving quinoline derivatives.
Introduction of Sulphonatopropyl Groups: The sulphonatopropyl groups are introduced via sulfonation reactions using reagents such as 1,3-propane sultone.
Final Assembly: The final compound is assembled by reacting the sulphonatopropyl-substituted quinoline with potassium salts under controlled conditions to form the desired potassium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Hydrogen 1-(3-sulphonatopropyl)-2-((1-(3-sulphonatopropyl)-1H-quinolin-2-ylidene)methyl)quinolinium, potassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinolinium oxides.
Reduction: Reduction reactions can convert the quinolinium core to dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinolinium oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinolinium compounds depending on the nucleophile used.
Scientific Research Applications
Hydrogen 1-(3-sulphonatopropyl)-2-((1-(3-sulphonatopropyl)-1H-quinolin-2-ylidene)methyl)quinolinium, potassium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in studies involving cell signaling and molecular interactions due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of Hydrogen 1-(3-sulphonatopropyl)-2-((1-(3-sulphonatopropyl)-1H-quinolin-2-ylidene)methyl)quinolinium, potassium salt involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Comparison with Similar Compounds
1-(3-Sulphonatopropyl)quinolinium (CAS 4727-51-9)
- Structural Differences: A simpler mono-quinolinium derivative with a single 3-sulphonatopropyl group. Unlike the target compound, it lacks the methine-bridged second quinolinium ring.
- Physicochemical Properties : As an inner salt (zwitterion), it exhibits balanced hydrophilicity from the sulphonate and hydrophobicity from the aromatic ring. The target compound’s potassium salt form may enhance solubility in polar solvents compared to the zwitterionic form .
- Applications : Likely used as an intermediate in dye synthesis or ionic liquids, whereas the target compound’s conjugated system could enable photophysical applications.
Sodium 1-Heptanesulfonate (CAS 22767-50-6)
- Structural Differences: A linear alkyl sulfonate salt without aromatic systems.
- Physicochemical Properties : High water solubility due to the sulphonate group and sodium counterion. Used primarily as a surfactant or ion-pairing agent in chromatography .
- Applications : Contrasts with the target compound, which leverages aromaticity for optical properties rather than surfactant behavior.
2-((1-Methyl-2(1H)-quinolylidene)amino)-1-(3-sulphonatopropyl)quinolinium
- Structural Differences: Substituted with a methyl group and an amino linker instead of the methine-bridged quinolinium moiety.
- Spectroscopic Implications: The amino group may introduce redshifted absorption/emission bands, whereas the target compound’s methine bridge could enhance fluorescence quantum yield .
Hydrogen-1-(3-sulfonátopropyl)-2-[2-[[1-(3-sulfonátopropyl)nafto[1,2-d]tiazolín-2-ylidén]metyl]but-1-enyl]nafto[1,2-d]tiazólium, triethylamine salt (EC 245-499-8)
- Structural Differences: Replaces quinolinium with naphthothiazolium rings and includes a triethylamine counterion. The extended heterocyclic system may offer broader absorption spectra but reduced aqueous solubility compared to the target compound’s potassium salt.
- Applications: Likely used in niche photochemical applications, whereas the target compound’s simpler quinolinium cores may favor synthetic accessibility .
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Insights
- Structural Complexity vs. Applicability: The target compound’s bis-quinolinium architecture offers superior conjugation for optical applications compared to mono-quinolinium or alkyl sulfonates. However, sodium alkyl sulfonates (e.g., 1-heptanesulfonate) dominate in industrial surfactant applications due to lower synthesis costs .
- Counterion Effects: Potassium salts typically exhibit higher solubility in water than zwitterionic forms (e.g., 1-(3-sulphonatopropyl)quinolinium), which could enhance the target compound’s utility in aqueous-phase reactions .
- Safety Considerations: While safety data for the target compound is unavailable, structurally related sulphonates (e.g., 1-(3-sulphonatopropyl)quinolinium) are classified as irritants, warranting cautious handling .
Biological Activity
Hydrogen 1-(3-sulphonatopropyl)-2-((1-(3-sulphonatopropyl)-1H-quinolin-2-ylidene)methyl)quinolinium, potassium salt (CAS No. 16470-45-4) is a complex organic compound with potential biological applications. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and structure-activity relationships.
- Molecular Formula : C33H31N2KO6S4
- Molecular Weight : 702.85881 g/mol
- Structure : The compound features a quinolinium core substituted with sulphonatopropyl groups, which may influence its solubility and biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of similar quaternary ammonium compounds (QACs), which often exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The structure of hydrogen 1-(3-sulphonatopropyl)-2-((1-(3-sulphonatopropyl)-1H-quinolin-2-ylidene)methyl)quinolinium suggests it may possess similar properties.
Table 1: Antimicrobial Activity Comparison
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.12 μg/mL |
| Compound B | Escherichia coli | 0.98 μg/mL |
| Hydrogen 1-(3-sulphonatopropyl)-2... | TBD | TBD |
Note: Specific data on the compound's MIC is currently unavailable but is expected to be comparable to known QACs based on structural similarities.
Cytotoxicity Studies
Cytotoxicity is a critical factor in evaluating the safety of new antimicrobial agents. Studies on related compounds have shown varying degrees of cytotoxic effects on human cell lines. For instance, some QACs exhibit low cytotoxicity while maintaining high antimicrobial efficacy against resistant strains of bacteria.
Table 2: Cytotoxicity Data of Related Compounds
| Compound | Cell Line Tested | IC50 (μg/mL) |
|---|---|---|
| Compound A | Human Liver Cells | >500 |
| Compound B | Normal Skin Cells | 250 |
| Hydrogen 1-(3-sulphonatopropyl)-2... | TBD | TBD |
Further research is required to establish the cytotoxic profile of this compound.
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is essential for optimizing the efficacy of new compounds. The presence of sulphonate groups in hydrogen 1-(3-sulphonatopropyl)-2... likely enhances its solubility in biological fluids, facilitating interaction with microbial membranes.
Key Structural Features Influencing Activity:
- Quinolinium Core : Known for its ability to intercalate DNA and disrupt cellular processes.
- Sulphonatopropyl Groups : Increase water solubility and may enhance membrane permeability.
Case Studies
In a recent study published in Nature Communications, researchers synthesized various quaternary ammonium salts and tested their antimicrobial properties against a range of pathogens. The findings indicated that modifications to the alkyl chain length and functional groups significantly influenced both antimicrobial potency and cytotoxicity profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
